

In-Depth Technical Guide to p-Methoxyphenacyl Azide

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Compound of Interest

Compound Name:	2-Azido-1-[4-(methoxy)phenyl]ethanone
CAS No.:	6595-28-4
Cat. No.:	B1366807

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Introduction

p-Methoxyphenacyl azide, systematically named 2-azido-1-(4-methoxyphenyl)ethanone, is a versatile chemical reagent with significant applications in organic synthesis and chemical biology.^{[1][2]} Its unique structure, incorporating a photosensitive phenacyl group and a reactive azide moiety, makes it a valuable tool for researchers in drug development and molecular biology. This guide provides a comprehensive overview of its physical properties, synthesis, handling, and key applications, grounded in authoritative scientific literature.

The p-methoxyphenacyl group is a well-established photolabile protecting group (PPG), often utilized to "cage" biologically active molecules.^{[3][4]} Upon irradiation with UV light, the protecting group is cleaved, releasing the active molecule with high spatial and temporal control. The azide group, on the other hand, is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.^{[5][6]} These reactions are known for their high efficiency, selectivity, and biocompatibility, enabling the conjugation of molecules for various applications, including drug targeting and biomolecular labeling.^{[6][7]}

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information and practical insights into the effective use of p-methoxyphenacyl azide.

Core Properties of p-Methoxyphenacyl Azide

A thorough understanding of the physical and chemical properties of p-methoxyphenacyl azide is crucial for its effective use in research and development.

Chemical Structure and Identifiers

- IUPAC Name: 2-azido-1-(4-methoxyphenyl)ethanone[2]
- Common Synonyms: p-Methoxyphenacyl azide, 2-Azido-4'-methoxyacetophenone[2]
- CAS Number: 6595-28-4[2]
- Molecular Formula: C₉H₉N₃O₂[1][2]
- Molecular Weight: 191.19 g/mol [1][2]
- SMILES: COc1ccc(cc1)C(=O)CN=[N+]=[N-][1][2]
- InChI Key: YUKPOKGKCKZLGT-UHFFFAOYSA-N[1][2]

Physical and Chemical Data Summary

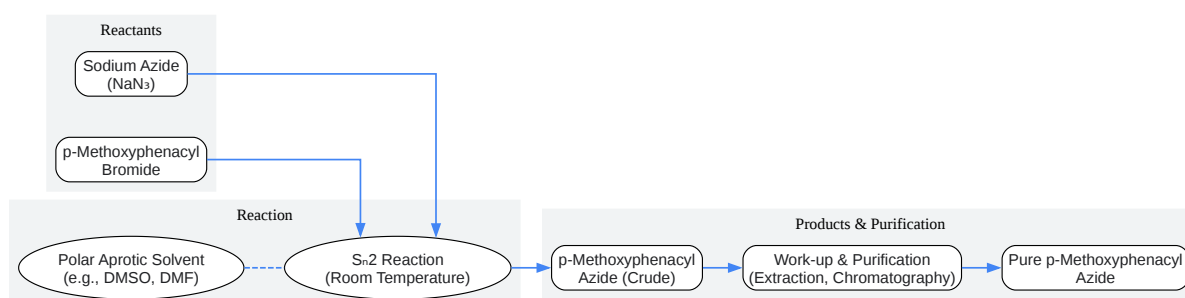
Property	Value	Source(s)
Appearance	Solid	[1]
Molecular Weight	191.19 g/mol	[1][2]
Solubility	Soluble in methanol and methylene dichloride.	[8][9]
Storage Class	Non-Combustible Solids (Class 13)	[1]

Note: Detailed spectroscopic data such as ^1H NMR, ^{13}C NMR, and IR spectra are often reported in the supporting information of scientific publications detailing the synthesis or use of the compound. While a specific, universally applicable spectrum is not available, representative data can be found in various research articles.

Synthesis and Purification

The most common and efficient method for synthesizing p-methoxyphenacyl azide is through a nucleophilic substitution reaction ($\text{S}_{\text{N}}2$) of its corresponding bromide precursor, p-methoxyphenacyl bromide, with an azide salt.

Synthesis Workflow



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Caption: General workflow for the synthesis of p-methoxyphenacyl azide.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common laboratory practices for similar azide syntheses.^{[10][11]}

Materials:

- p-Methoxyphenacyl bromide (1.0 eq)
- Sodium azide (NaN_3) (1.1 - 1.5 eq)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Deionized water
- Ethyl acetate or Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-methoxyphenacyl bromide in a minimal amount of DMF or DMSO.
- Addition of Azide: To the stirred solution, add sodium azide in one portion. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer multiple times with ethyl acetate or diethyl ether.
- Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining DMF/DMSO and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure p-methoxyphenacyl azide.

Rationale for Experimental Choices:

- **Solvent:** Polar aprotic solvents like DMF and DMSO are chosen because they effectively dissolve both the organic substrate and the inorganic azide salt, facilitating the S_N2 reaction.
- **Stoichiometry:** A slight excess of sodium azide is used to ensure the complete consumption of the starting bromide.
- **Temperature:** The reaction is typically carried out at room temperature as it is generally efficient without the need for heating, which could potentially lead to the decomposition of the azide product.

Key Applications and Chemical Reactivity

The dual functionality of p-methoxyphenacyl azide makes it a powerful tool in several areas of chemical and biological research.

Photolabile Protecting Group (PPG) Chemistry

The p-methoxyphenacyl moiety serves as a photocleavable protecting group.^{[3][4]} This "caging" strategy allows for the controlled release of a protected functional group (e.g., carboxylates, phosphates) upon irradiation with UV light, typically around 300-360 nm. This technique is invaluable for studying dynamic biological processes with high temporal and spatial resolution. The photolysis can proceed through different pathways, including a Favorskii-type rearrangement.^{[3][4]}

Click Chemistry: Azide-Alkyne Cycloaddition

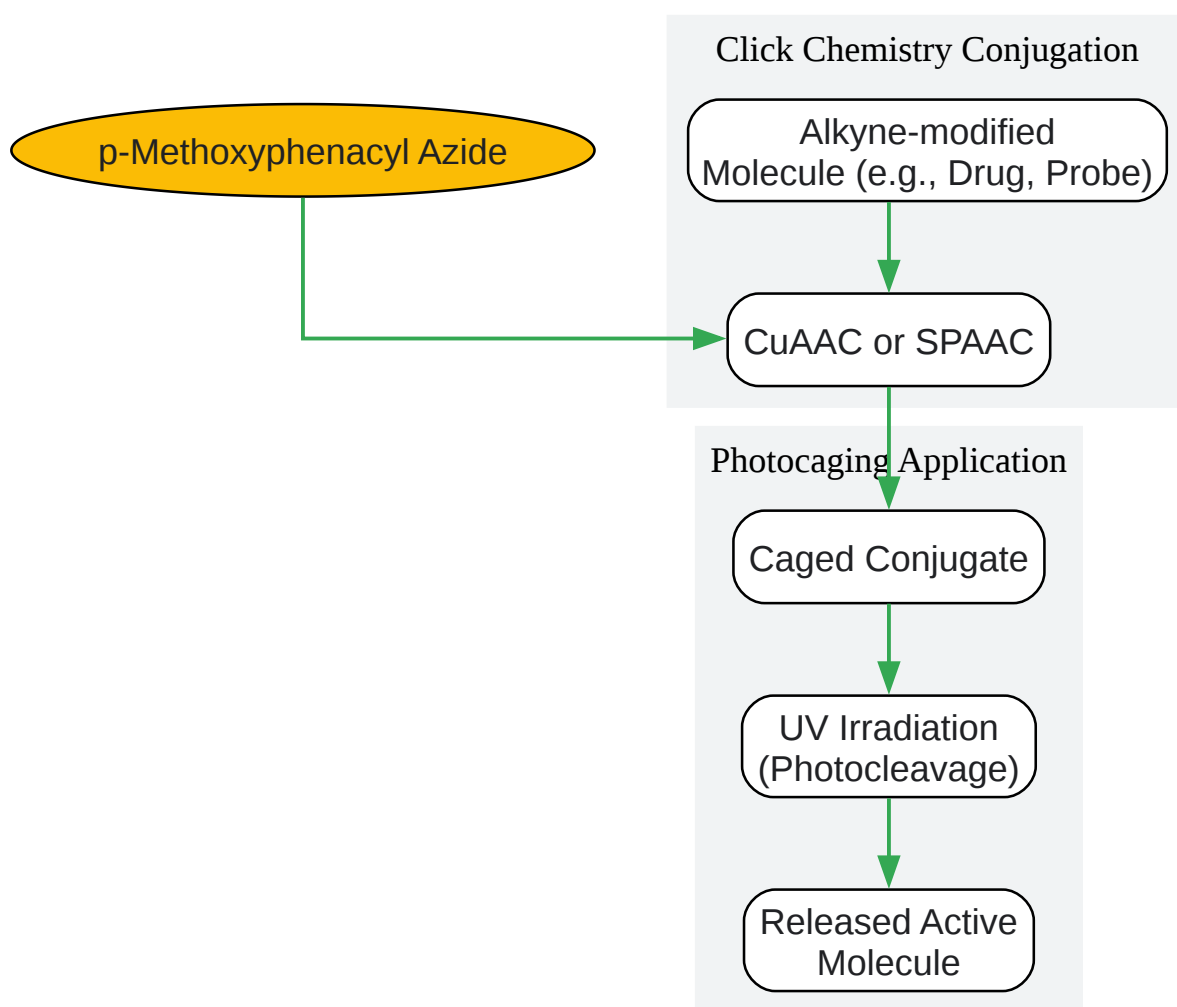
The azide group is a versatile handle for bioconjugation via "click chemistry."^{[5][6]} It readily undergoes cycloaddition reactions with alkynes to form stable triazole linkages.

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is the most common form of click chemistry, known for its high reaction rates and yields.^{[5][7]} It is widely used for

conjugating p-methoxyphenacyl azide to alkyne-modified biomolecules, surfaces, or polymers.[6][7][12]

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes strained cyclooctynes.[6] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[6][7]

Logical Application Pathway



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Caption: Application logic: from conjugation to controlled release.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling p-methoxyphenacyl azide and its precursors.

Precursor: p-Methoxyphenacyl Bromide

- Hazards: p-Methoxyphenacyl bromide is corrosive and causes severe skin burns and eye damage.[13][14] It is also a lachrymator, meaning it can cause tearing.[15] Inhalation may cause respiratory irritation.[14][15]
- Precautions: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid breathing dust.[13] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14][16]

p-Methoxyphenacyl Azide

- Hazards: Organic azides are potentially explosive, especially when heated or subjected to shock. They can also be toxic. While p-methoxyphenacyl azide is generally stable under normal laboratory conditions, it should be handled with care.
- Precautions: Avoid heating the compound, especially in its pure, solid form. Use a safety shield when performing reactions. Store in a cool, dark place away from heat sources. Dispose of any azide-containing waste according to institutional safety guidelines.

Conclusion

p-Methoxyphenacyl azide is a highly valuable and versatile molecule in modern chemical synthesis and biological research. Its unique combination of a photolabile protecting group and a "clickable" azide moiety provides researchers with a powerful tool for a wide range of applications, from controlled drug release to the specific labeling and tracking of biomolecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in scientific discovery.

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